1,4-Dihexadecylpiperazine
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Overview
Description
1,4-Dihexadecylpiperazine is an organic compound with the molecular formula C36H74N2. It is a derivative of piperazine, characterized by the presence of two hexadecyl groups attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring.
Preparation Methods
The synthesis of 1,4-Dihexadecylpiperazine typically involves the reaction of piperazine with hexadecyl halides under specific conditions. One common method is the nucleophilic substitution reaction, where piperazine reacts with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1,4-Dihexadecylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common for this compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Research has explored its potential as a surfactant and emulsifying agent in biological systems.
Medicine: Preliminary studies suggest that derivatives of 1,4-Dihexadecylpiperazine may have antimicrobial and antiviral properties.
Industry: It is used in the formulation of specialty chemicals and materials, including lubricants, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,4-Dihexadecylpiperazine is primarily related to its ability to interact with biological membranes and proteins. Its amphiphilic nature allows it to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects .
At the molecular level, this compound may target specific receptors or ion channels, modulating their activity. For example, it has been shown to interact with GABA receptors, potentially influencing neurotransmission and neuronal activity .
Comparison with Similar Compounds
1,4-Dihexadecylpiperazine can be compared with other similar compounds, such as:
1,4-Didodecylpiperazine: This compound has shorter alkyl chains (dodecyl groups) compared to this compound.
1,4-Ditetradecylpiperazine: With tetradecyl groups, this compound has intermediate chain length and properties between 1,4-Didodecylpiperazine and this compound.
1,4-Dibenzhydrylpiperazine: This compound contains aromatic groups instead of alkyl chains, leading to distinct chemical and physical properties.
Properties
CAS No. |
82394-24-9 |
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Molecular Formula |
C36H74N2 |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
1,4-dihexadecylpiperazine |
InChI |
InChI=1S/C36H74N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35-38(36-34-37)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
FZDJATJEILMLBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1CCN(CC1)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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